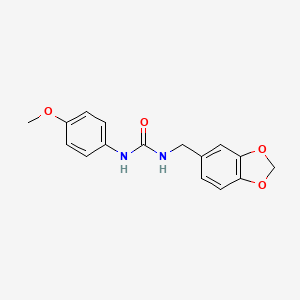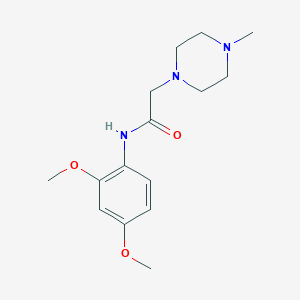![molecular formula C17H22N2O2 B5727584 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide, also known as HMQP, is a synthetic compound that has been extensively studied for its potential use in scientific research. HMQP belongs to a class of compounds known as hydroxylated quinolines, which have been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Synthesis of Reactive Polymers
“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide” can be utilized in the synthesis of reactive polymers. These polymers are designed to contain chemically reactive functional groups that can be used as polymeric reagents or polymer supports in biochemical and chemical applications . The compound can serve as a precursor for functional esters, which are essential in creating polymers with specific reactive groups for targeted applications.
Functionalization of Non-Functional Polymers
This compound can also play a role in the functionalization of non-functional polymers. By chemically modifying existing polymers, it’s possible to introduce new functional groups that impart desired properties or reactivities . This process is crucial for developing polymers with specific functions that cannot be achieved through direct polymerization.
Synthesis of (Meth)Acrylate-Based Monomers
The compound can be involved in the synthesis of new (meth)acrylate-based monomers. These monomers can then be polymerized to form copolymers with commercial monomers, resulting in materials with unique properties and applications . The versatility of (meth)acrylates makes them valuable in a wide range of industrial and research settings.
Creation of Functional Esters
Functional esters are a cornerstone in the synthesis of reactive polymers, and “N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide” can be used to supply these crucial building blocks . The functional esters derived from this compound can react with alcohols and amines, facilitating the creation of polymers with desired reactive groups.
Chemical Modification for Polymer Supports
In biochemical applications, polymer supports are often required to have specific chemical functionalities. This compound can be used to chemically modify polymer supports, attaching functional groups that enable the polymers to participate in desired chemical reactions .
Research in Functional Polymer Classification
The compound’s role in the synthesis and modification of polymers contributes to the broader field of functional polymer classification. By understanding how this compound can be used to create polymers with specific functions, researchers can better classify and utilize polymers based on their chemical, physicochemical, or biochemical functions .
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-8-19(16(20)5-2)11-14-10-13-7-6-12(3)9-15(13)18-17(14)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXEBAEILLRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)



![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)
![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

